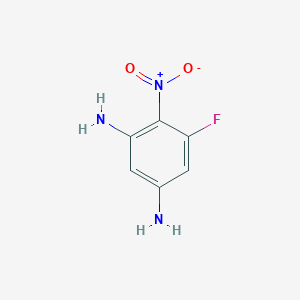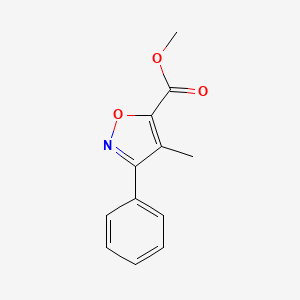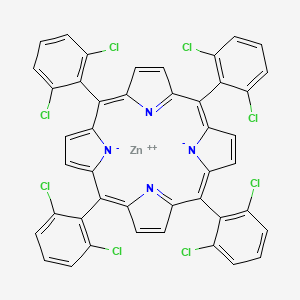![molecular formula C50H80N8O17 B12098496 N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B12098496.png)
N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pneumocandin C(0) is a member of the echinocandin family, which are antifungal lipohexapeptides. These compounds are known for their ability to inhibit the synthesis of β-1,3-glucan, an essential component of the fungal cell wall. Pneumocandin C(0) is produced by the fungus Glarea lozoyensis and is structurally similar to other pneumocandins, such as pneumocandin B(0), which serves as a precursor for the antifungal drug caspofungin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pneumocandin C(0) involves complex biosynthetic pathways. The production begins with the fermentation of Glarea lozoyensis, followed by extraction and purification processes. The biosynthesis involves non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), which are responsible for the assembly of the lipohexapeptide structure .
Industrial Production Methods: Industrial production of pneumocandin C(0) typically involves optimizing the fermentation conditions to increase yield. This includes manipulating factors such as temperature, pH, and nutrient availability. Advanced techniques like metabolic engineering and random mutagenesis are also employed to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Pneumocandin C(0) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its antifungal properties or to produce derivatives like caspofungin .
Common Reagents and Conditions: Common reagents used in the chemical reactions of pneumocandin C(0) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products: The major products formed from the chemical reactions of pneumocandin C(0) include its derivatives, such as caspofungin. These derivatives are designed to have improved pharmacological properties and increased efficacy against fungal infections .
Applications De Recherche Scientifique
Pneumocandin C(0) has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the biosynthesis of lipohexapeptides. In biology, it serves as a tool for investigating fungal cell wall synthesis and the mechanisms of antifungal resistance. In medicine, pneumocandin C(0) and its derivatives are used to develop new antifungal therapies. Industrially, it is employed in the production of antifungal drugs .
Mécanisme D'action
The mechanism of action of pneumocandin C(0) involves the inhibition of β-1,3-glucan synthase, an enzyme responsible for the synthesis of β-1,3-glucan in the fungal cell wall. By inhibiting this enzyme, pneumocandin C(0) disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell lysis. This mechanism is highly specific to fungi, making pneumocandin C(0) an effective antifungal agent with minimal side effects on human cells .
Comparaison Avec Des Composés Similaires
Pneumocandin C(0) is similar to other echinocandins, such as pneumocandin B(0), echinocandin B, and micafungin. it is unique in its specific structural features and biosynthetic pathway. For example, pneumocandin B(0) contains a 3R-hydroxyl-l-Pro residue, whereas pneumocandin C(0) contains a 4R-hydroxyl-l-Pro residue . This structural difference can influence the compound’s antifungal activity and pharmacokinetic properties.
List of Similar Compounds:- Pneumocandin B(0)
- Echinocandin B
- Micafungin
- Anidulafungin
These compounds share a similar mechanism of action but differ in their specific chemical structures and clinical applications .
Propriétés
IUPAC Name |
N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80N8O17/c1-5-25(2)18-26(3)12-10-8-6-7-9-11-13-38(66)52-32-21-36(64)47(72)56-46(71)34-20-31(62)24-58(34)50(75)40(35(63)22-37(51)65)54-48(73)41(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)33-19-30(61)23-57(33)49(74)39(27(4)59)53-44(32)69/h14-17,25-27,30-36,39-43,47,59-64,67-68,72H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,73)(H,55,70)(H,56,71) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMHTGKXJQHTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2CC(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80N8O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1065.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Fluoro-6-[(propan-2-yl)amino]benzonitrile](/img/structure/B12098442.png)



amine](/img/structure/B12098456.png)



![3-[(2,2-Dimethylpropyl)amino]benzonitrile](/img/structure/B12098486.png)
![6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B12098490.png)

